molecular formula C14H9F3N4O B11519695 2,2,2-Trifluoro-N-(2-phenyl-2H-benzotriazol-5-yl)-acetamide

2,2,2-Trifluoro-N-(2-phenyl-2H-benzotriazol-5-yl)-acetamide

Cat. No.: B11519695
M. Wt: 306.24 g/mol
InChI Key: SKWZUNVOVLSFEH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, a phenyl group, and a benzotriazole moiety, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide typically involves the reaction of 2-phenyl-2H-1,2,3-benzotriazole with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the benzotriazole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the benzotriazole moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H9F3N4O

Molecular Weight

306.24 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-phenylbenzotriazol-5-yl)acetamide

InChI

InChI=1S/C14H9F3N4O/c15-14(16,17)13(22)18-9-6-7-11-12(8-9)20-21(19-11)10-4-2-1-3-5-10/h1-8H,(H,18,22)

InChI Key

SKWZUNVOVLSFEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C(F)(F)F

Origin of Product

United States

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